Terbutaline's ability to relax airway smooth muscle makes it a valuable tool in studying the mechanisms underlying airway constriction and bronchodilation. Researchers use it in isolated smooth muscle preparations or cell cultures to investigate the signaling pathways involved in response to various stimuli [1]. This helps to understand the pathophysiology of airway diseases and develop new therapeutic strategies.
Research continues to explore potential applications of Terbutaline beyond its established uses. Areas of investigation include its effects on:
Terbutaline is a beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory conditions. It is also employed as a tocolytic agent to delay premature labor. The compound is available in various forms, including oral tablets, inhalation solutions, and injectable forms. Terbutaline acts by relaxing the smooth muscles of the airways, facilitating easier breathing, and reducing bronchospasm .
The molecular formula for terbutaline is C₁₂H₁₉N₃O₃, and it has a complex stereochemistry, existing as a racemic mixture of (R)- and (S)-enantiomers .
Terbutaline's mechanism of action centers on its selective agonism of the beta-2 adrenergic receptors located in the bronchial smooth muscle. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote relaxation of bronchial smooth muscle by inhibiting myosin light-chain kinase and activating myosin light-chain phosphatase .
In addition to its bronchodilatory effects, terbutaline has been shown to inhibit the release of mediators from mast cells, which play a crucial role in allergic responses and asthma exacerbations .
The synthesis of terbutaline can be summarized in the following steps:
This multi-step synthesis allows for the production of terbutaline in a laboratory setting, ensuring high purity and efficacy for medical applications .
Terbutaline has several clinical applications:
Despite its uses, terbutaline carries warnings regarding potential severe side effects when used for preventing premature labor, including cardiovascular risks for both mother and fetus .
Terbutaline can interact with several other medications, notably:
Monitoring is essential when terbutaline is prescribed with these medications to mitigate risks.
Several compounds share structural or functional similarities with terbutaline:
Compound Name | Type | Unique Features |
---|---|---|
Albuterol | Beta-2 Agonist | Shorter duration; commonly used in inhalers. |
Salmeterol | Long-acting Beta-2 Agonist | Longer duration; used for maintenance therapy. |
Formoterol | Long-acting Beta-2 Agonist | Rapid onset; effective for both maintenance and relief. |
Metaproterenol | Beta-2 Agonist | Less selective; used less frequently today. |
Terbutaline's uniqueness lies in its dual application as both a bronchodilator and a tocolytic agent, which is not commonly found among other beta-2 agonists. Additionally, its specific selectivity for beta-2 receptors allows it to minimize cardiac side effects compared to non-selective adrenergic agonists .
Terbutaline, a selective β2-adrenergic receptor agonist, was first synthesized in 1966 and described in scientific literature by the late 1960s. Its development emerged from efforts to create bronchodilators with improved selectivity for pulmonary β2 receptors over cardiac β1 receptors, reducing side effects associated with non-selective agonists like isoproterenol. The U.S. Food and Drug Administration (FDA) approved terbutaline for clinical use on 25 March 1974, marking its transition from experimental compound to therapeutic agent. Early studies highlighted its utility in asthma management and off-label applications in delaying preterm labor, though the latter now carries significant regulatory warnings.
Terbutaline belongs to the phenethylamine class of compounds, characterized by a benzene ring linked to an ethylamine side chain. Its systematic IUPAC name is 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol, reflecting its structural features:
The compound is marketed under the generic name terbutaline and the brand name Bricanyl. Its molecular formula is C12H19NO3, with a molecular weight of 225.28 g/mol.
Terbutaline’s significance stems from its role as a prototypical β2-selective agonist, enabling studies on adrenergic receptor mechanisms. Its selectivity arises from structural modifications that minimize interactions with β1 receptors, making it a model compound for designing derivatives with enhanced specificity. Additionally, terbutaline’s chiral center (R-configuration) has been critical in stereochemical studies, as the (R)-enantiomer exhibits 50–100-fold greater β2 receptor affinity than the (S)-form.
Terbutaline exists as a solid at room temperature and presents as a crystalline powder [1] [2] [3]. The compound exhibits a white to off-white coloration, with some sources describing it as having a grayish-white appearance [2] [3] [4]. The material is described as nearly odorless or possessing a faint odor of acetic acid [5]. These physical characteristics are consistent across multiple pharmaceutical grade samples, making visual identification relatively straightforward for quality control purposes.
Property | Value | Reference |
---|---|---|
Physical State | Solid | [1] [2] [3] |
Appearance | Crystalline powder | [1] [2] [3] |
Color | White to off-white | [2] [3] [4] |
Odor | Nearly odorless or faint acetic acid odor | [5] |
The melting point of terbutaline has been consistently reported across multiple sources as 119-122°C [1] [2] [6]. This relatively narrow temperature range indicates good purity and crystalline uniformity of pharmaceutical-grade terbutaline. The melting point represents the temperature at which the crystalline structure transitions from solid to liquid phase under standard atmospheric pressure conditions.
For the sulfate salt form of terbutaline, the melting point is significantly higher, reported as 246-248°C with decomposition [7] [6] [8]. This higher melting point for the sulfate salt reflects the ionic nature of the salt form and stronger intermolecular interactions compared to the free base.
Terbutaline demonstrates moderate thermal stability under normal storage conditions. The compound is stable under normal conditions as a solid but becomes unstable under elevated temperatures [9]. Studies have shown that terbutaline sulfate in polypropylene syringes remains stable for 60 days under refrigeration and at room temperature when protected from light [10] [11]. However, substantial degradation and discoloration can occur when the compound is exposed to light [10] [11].
Temperature stability studies indicate that terbutaline sulfate (0.1 mg/mL) in 0.9% sodium chloride injection did not lose any potency after 23 days of storage at 25°C [12] [13]. The pH value of 4.3 remained unchanged during this storage period, and the physical appearance remained clear throughout the study [12] [13].
Stability Condition | Duration | Result | Reference |
---|---|---|---|
Refrigeration (4°C), dark | 60 days | Stable | [10] [11] |
Room temperature (25°C), dark | 60 days | Stable | [10] [11] |
Room temperature (25°C), light | 60 days | Degradation and yellowing | [10] [11] |
25°C in saline | 23 days | No potency loss | [12] [13] |
Terbutaline exhibits high aqueous solubility with a reported value of 213 mg/ml [1] [2]. This high water solubility is characteristic of the compound's hydrophilic nature and presence of multiple hydroxyl groups and an amino group in its structure. The high aqueous solubility facilitates the compound's bioavailability and makes it suitable for various pharmaceutical formulations.
For the sulfate salt form, solubility data shows greater than 20 mg/ml in water at 25°C [6]. The salt form also demonstrates solubility in other solvents: 1.2 mg/ml in ethanol, greater than 20 mg/ml in 10% ethanol, and 2.7 mg/ml in methanol [6].
The octanol/water partition coefficient for terbutaline is reported as 0.9 [1] [2], indicating a relatively balanced hydrophilic-lipophilic character. This moderate partition coefficient suggests that the compound has sufficient lipophilicity to cross biological membranes while maintaining adequate water solubility for dissolution and transport in aqueous biological fluids.
However, some studies report different partition coefficient values depending on experimental conditions. A transdermal delivery study reported an apparent partition coefficient of 0.03 in n-octanol/deionized water at pH 6.5 [14] [15]. The same study showed pH-dependent partition behavior with values of 0.02 at pH 3, 0.05 at pH 7.4, and 0.4 at pH 9 [14], demonstrating the influence of ionization state on lipophilicity.
pH | Partition Coefficient | Reference |
---|---|---|
3.0 | 0.02 | [14] |
6.5 | 0.03 | [14] [15] |
7.4 | 0.05 | [14] |
9.0 | 0.4 | [14] |
Terbutaline possesses three ionizable functional groups, resulting in three distinct pKa values. The most consistently reported values are pKa₁ = 8.8, pKa₂ = 10.1, and pKa₃ = 11.2 [2] [7] [6]. These values indicate that terbutaline is a weak base with moderate basicity.
The compound exists in different ionization states depending on the solution pH. At physiological pH (~7.4), terbutaline exists predominantly in its cationic form due to protonation of the amino group [16]. The pKa values indicate that it exists in cationic form in a pH range of 1-3.5 [16].
Detailed potentiometric studies have determined the stepwise macroconstants as log K₁ = 11.01, log K₂ = 9.89, and log K₃ = 8.57 at 25.0°C and 0.2 M ionic strength [17] [18]. These values were measured using potentiometry and calculated by standard evaluation methods [17] [18].
The molecule contains three ionizable functional groups: two identical phenolate groups and one secondary amino group [17] [18]. In the unprotonated form, the two identical phenolate groups are slightly more basic than the secondary amino group, whereas the amino basicity significantly exceeds that of the phenolate site when the other phenol is protonated [17] [18]. This behavior is attributed to large phenolate-phenolate intramolecular interaction [17] [18].
The phenolate-phenolate and phenolate-amino interactivity parameters were determined to be -1.21 and -0.41 log E units, respectively [17] [18].
Parameter | Value (25°C, 0.2 M ionic strength) | Reference |
---|---|---|
log K₁ | 11.01 | [17] [18] |
log K₂ | 9.89 | [17] [18] |
log K₃ | 8.57 | [17] [18] |
Phenolate-phenolate interaction | -1.21 log E units | [17] [18] |
Phenolate-amino interaction | -0.41 log E units | [17] [18] |
Collision cross section (CCS) values provide important structural information about terbutaline in the gas phase, which is valuable for ion mobility-mass spectrometry applications and structural characterization [19]. The CCS represents the effective area for interaction between an individual ion and neutral gas through which it is traveling [20].
Multiple CCS values have been determined for different ionization states of terbutaline:
These measurements were obtained using calibrated methods with polyalanine and drug standards [19]. The CCS values are related to the chemical structure and three-dimensional conformation of the molecule [20] and can be used as additional parameters for identification of unknowns in analytical applications [21].
Ion Form | CCS (Ų) | Calibration Method | Reference |
---|---|---|---|
[M+H]⁺ | 155.27 | Polyalanine and drug standards | [19] |
[M+K]⁺ | 155.28 | Polyalanine and drug standards | [19] |
[M+Na]⁺ | 166.43 | Polyalanine and drug standards | [19] |
[M-H]⁻ | 161.81 | Polyalanine and drug standards | [19] |
[M+H-H₂O]⁺ | 149.28 | Polyalanine and drug standards | [19] |
The molecular weight of terbutaline is consistently reported as 225.288 g/mol [22] [23] [24] [25] with the molecular formula C₁₂H₁₉NO₃ [2] [22] [23] [24] [25]. The exact mass has been determined as 225.136493 g/mol [22], providing high precision for mass spectrometric applications.
Additional molecular parameters include:
The compound exists as a racemic mixture with one chiral center [1] [26] [25], resulting in optical activity designated as (+/-) [26] [25]. The stereochemistry is described as racemic with 0 defined stereocenters out of 1 total stereocenter [25].
Parameter | Value | Reference |
---|---|---|
Molecular formula | C₁₂H₁₉NO₃ | [2] [22] [23] [24] [25] |
Molecular weight | 225.288 g/mol | [22] [23] [24] [25] |
Exact mass | 225.136493 g/mol | [22] |
Monoisotopic mass | 225.136493 g/mol | [24] |
Nominal mass | 225 u | [22] |
Chiral centers | 1 | [1] |
Stereochemistry | Racemic | [26] [25] |